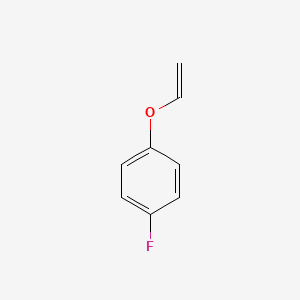
1-(Ethenyloxy)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenyloxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a fluorine atom and an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with an appropriate vinyl ether under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the ethenyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products:
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Reduced products may include ethoxy-substituted benzene derivatives.
Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.
Scientific Research Applications
1-(Ethenyloxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-4-fluorobenzene involves its interaction with various molecular targets. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological systems.
Comparison with Similar Compounds
- 1-(Ethenyloxy)-2-fluorobenzene
- 1-(Ethenyloxy)-3-fluorobenzene
- 1-(Ethenyloxy)-4-chlorobenzene
Comparison: 1-(Ethenyloxy)-4-fluorobenzene is unique due to the specific positioning of the fluorine atom and the ethenyloxy group on the benzene ring. This arrangement can influence its chemical reactivity and physical properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and resistance to degradation.
Properties
CAS No. |
351-93-9 |
|---|---|
Molecular Formula |
C8H7FO |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
1-ethenoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7FO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 |
InChI Key |
OUHXOFQWNHOALJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


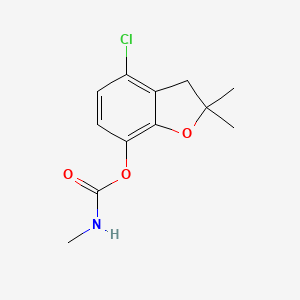
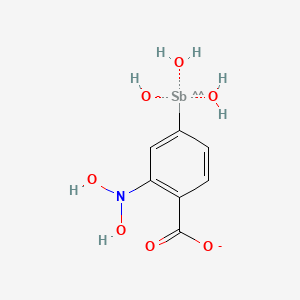
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
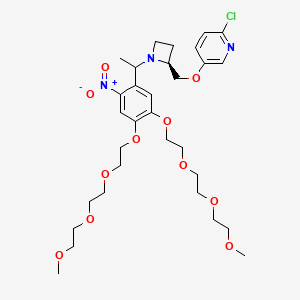
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
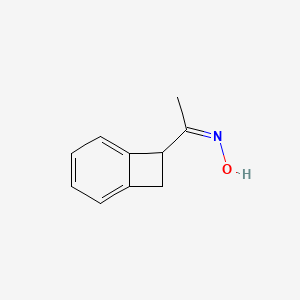
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
